![molecular formula C16H21N3O2S B2895563 1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2097912-52-0](/img/structure/B2895563.png)
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. It also has a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The oxan-4-yl group is a tetrahydrofuran (THF) derivative, which is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, due to the presence of nitrogen atoms in the ring . Thiophenes can undergo electrophilic aromatic substitution reactions .科学的研究の応用
Synthesis and Structure Analysis
- The synthesis of related pyrazole carboxamide compounds, such as 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been achieved through specific chemical reactions. The structure of these compounds is often elucidated using X-ray diffraction studies, revealing their stabilization through hydrogen bond interactions (Prabhuswamy et al., 2016).
Heterocyclic Synthesis
- Pyrazole derivatives play a key role in the synthesis of various heterocyclic compounds. For instance, they are used as intermediates in the synthesis of different pyrazole, pyridine, and pyrimidine derivatives, showcasing their versatility in chemical synthesis (Fadda et al., 2012).
Antimicrobial and Antibacterial Properties
- Some derivatives of pyrazole carboxamides have been found to exhibit antimicrobial and antibacterial activities. For example, compounds with structural similarities have shown promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Novel Synthesis Methods
- Innovative methods have been developed for synthesizing thienopyrazole derivatives, showcasing the ongoing research in creating new compounds with potential pharmacological applications (Ahmed et al., 2018).
Corrosion Inhibition
- Bipyrazole compounds, which share a structural similarity, have been studied for their effectiveness in inhibiting the corrosion of metals like iron in acidic media, demonstrating their potential industrial applications (Chetouani et al., 2005).
Crystallographic Studies
- Extensive crystallographic and spectroscopic analyses of pyrazole derivatives provide insights into their molecular conformations and intermolecular interactions, important for understanding their chemical behavior (Saeed et al., 2020).
作用機序
The mechanism of action would depend on the specific biological activity of the compound. Many pyrazole derivatives are known to have biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-N-[oxan-4-yl(thiophen-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-10-13(19(2)18-11)16(20)17-15(14-4-3-9-22-14)12-5-7-21-8-6-12/h3-4,9-10,12,15H,5-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYAZOAUUAUQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC(C2CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-(3-methyl-1,2-thiazol-4-yl)-N-[(5-methylthiophen-3-yl)methyl]acetamide](/img/structure/B2895480.png)
![methyl 4-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}benzoate](/img/structure/B2895481.png)
![Methyl 2,4-dioxo-4-[4-(propan-2-yloxy)phenyl]butanoate](/img/structure/B2895482.png)
![2-Chloro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)acetamide](/img/structure/B2895483.png)

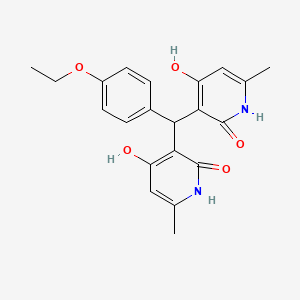
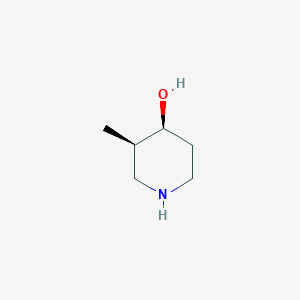
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2895492.png)

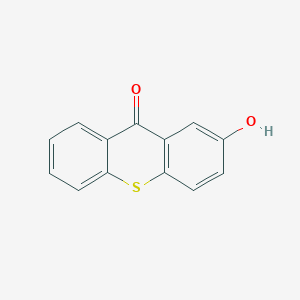
![4-(4-Phenylpiperazino)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2895496.png)
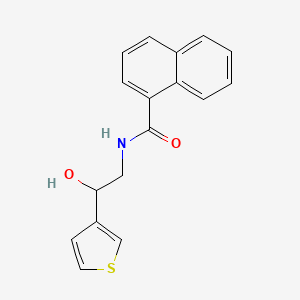
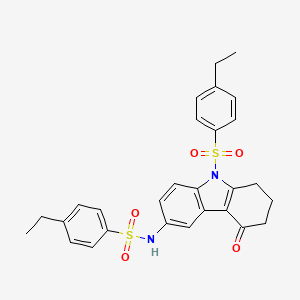
![N-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2895501.png)